Val-Cit-PAB-MMAF sodium

ADC payload selection bystander effect auristatin pharmacology

Antibody-drug conjugate development requires precise linker-payload compatibility to ensure stability and efficacy. Val-Cit-PAB-MMAF sodium is a pre-assembled drug-linker conjugate featuring a cathepsin B-cleavable Val-Cit-PAB system attached to the tubulin inhibitor MMAF, supplied as a sodium salt for enhanced aqueous handling. - **Proven scaffold:** Val-Cit-PAB linker platform deployed in FDA-approved ADC (brentuximab vedotin). - **Quantitative benchmarks:** Free MMAF shows nanomolar IC50 (119 nM in Karpas 299); conjugates achieve picomolar potency (8-123 ng/mL). - **Application:** Ideal for high-antigen-expressing tumors; enables direct comparator studies against vc-MMAE constructs.

Molecular Formula C58H91N10NaO13
Molecular Weight 1159.4 g/mol
Cat. No. B11932330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Cit-PAB-MMAF sodium
Molecular FormulaC58H91N10NaO13
Molecular Weight1159.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+]
InChIInChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1
InChIKeyVKWAOGJXVRQDIB-RKJISGKISA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Cit-PAB-MMAF Sodium: ADC Drug-Linker Conjugate with Cathepsin B-Cleavable Val-Cit-PAB Linker and MMAF Payload


Val-Cit-PAB-MMAF sodium is a drug-linker conjugate component for antibody-drug conjugates (ADCs), comprising the cathepsin B-cleavable Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker system covalently attached to the cytotoxic tubulin polymerization inhibitor monomethyl auristatin F (MMAF) [1]. This agent-linker construct is designed for conjugation to monoclonal antibodies via thiol-maleimide chemistry, enabling targeted intracellular delivery of the auristatin payload upon lysosomal proteolytic cleavage [2]. The compound is supplied as the sodium salt form (molecular weight 1159.39 g/mol, formula C58H91N10NaO13) to enhance aqueous handling properties during ADC bioconjugation workflows [3]. The Val-Cit-PAB linker represents a clinically validated platform, having been deployed in the FDA-approved ADC brentuximab vedotin (Adcetris®) [4].

ADC Bioconjugation
Thiol-maleimide chemistry for targeted intracellular delivery studies
Linker System
Cathepsin B-cleavable Val-Cit-PAB with self-immolative spacer
Formulation
Sodium salt form for enhanced aqueous handling in conjugation workflows

Why Val-Cit-PAB-MMAF Sodium Cannot Be Simply Substituted with Alternative Auristatin or Linker Constructs


Generic substitution within ADC drug-linker platforms is precluded by the interdependent performance characteristics of the linker chemistry, payload physicochemical properties, and their combined effect on conjugate stability and therapeutic index. The Val-Cit-PAB linker's enzymatic cleavage specificity for lysosomal cathepsin B differs mechanistically from non-cleavable maleimidocaproyl (mc) linkers and pH-sensitive hydrazone linkers, directly affecting intracellular payload release kinetics [1]. Concurrently, MMAF payload selection carries specific liabilities compared to its close analog MMAE: the charged phenylalanine C-terminus of MMAF confers reduced membrane permeability relative to MMAE, which attenuates the bystander killing effect and alters potency profiles across antigen expression heterogeneity [2]. Furthermore, the sodium counterion form provides distinct solubility characteristics compared to the free acid form, affecting downstream bioconjugation workflow compatibility . These interconnected parameters preclude simple one-to-one substitution with MC-MMAF, vc-MMAE, or non-cleavable auristatin constructs without comprehensive revalidation of conjugate performance [3].

Linker mismatch
Non-cleavable or pH-sensitive linkers may shift intracellular release kinetics and payload processing pathways
Payload mismatch
MMAE substitution can alter bystander effect and potency profiles across antigen expression heterogeneity
Counterion mismatch
Free acid/base forms may exhibit different solubility and may affect bioconjugation workflow compatibility

Val-Cit-PAB-MMAF Sodium: Quantified Differential Performance Evidence Versus Comparator ADC Linker-Payload Constructs


Payload Membrane Permeability Differential: MMAF vs. MMAE

MMAF payload exhibits attenuated membrane permeability compared to MMAE due to the charged phenylalanine residue at its C-terminus, which directly reduces the bystander killing effect in antigen-heterogeneous tumor environments [1]. This property derives from the structural substitution of the uncharged norephedrine in MMAE with charged phenylalanine in MMAF, resulting in a more hydrophilic payload that cannot freely diffuse across cellular membranes [2]. In head-to-head ADC comparisons using identical ch14.18 antibody and DAR 4 conjugation, MMAF-based ADCs demonstrated superior potency in high GD2-expressing cells while MMAE-based ADCs showed greater activity in low GD2-expressing cells [3].

Payload permeability: MMAF vs. MMAE
Head-to-head
MMAF-ADC more potent in high GD2 expression; MMAE-ADC more active in low/heterogeneous GD2 context
Supports payload selection based on target antigen density model
Panel of >20 human tumor cell lines; IC50 to 30 pM in high-expressing lines
ADC payload selection bystander effect auristatin pharmacology membrane permeability

ADC Physicochemical Stability: vcMMAF vs. vcMMAE Conjugates Under Thermal and Mechanical Stress

ADCs constructed with vcMMAF (Val-Cit-PAB-MMAF) payloads exhibit higher aggregation propensity compared to those constructed with vcMMAE payloads under both shaking stress and thermal storage conditions [1]. This differential aggregation behavior is attributed to the negatively charged MMAF payload versus the neutral but more hydrophobic MMAE payload, with aggregation rates increasing to a greater extent upon conjugation with vcMMAF [2]. This finding establishes a critical formulation consideration for Val-Cit-PAB-MMAF sodium-based ADCs that is not equally applicable to vcMMAE constructs .

ADC stability: vcMMAF vs. vcMMAE
Head-to-head
vcMMAF-ADC showed higher aggregation rates under shaking and thermal stress (40°C, 2 wks)
Informs formulation excipient screening and developability assessment
DAR ~4.1-4.3 for both conjugates; J Pharm Sci. 2024
ADC stability aggregation propensity bioconjugate formulation auristatin ADC

Cathepsin B-Mediated Linker Cleavage Mechanism: Val-Cit-PAB vs. Non-Cleavable MC Linker

The Val-Cit-PAB linker system is specifically cleaved by lysosomal cathepsin B, a cysteine protease predominantly localized within the lysosomal compartment of target cells, enabling conditional payload release only upon ADC internalization . This contrasts with non-cleavable maleimidocaproyl (mc) linkers, which require complete proteolytic degradation of the antibody component within lysosomes to liberate the payload. The Val-Cit-PAB linker incorporates a self-immolative p-aminobenzyl spacer that undergoes spontaneous 1,6-elimination following cathepsin B cleavage of the valine-citrulline dipeptide, releasing unmodified MMAF in its active form [1]. This linker design has been clinically validated in the FDA-approved ADC brentuximab vedotin (Adcetris®) [2].

Cleavage mechanism: Val-Cit-PAB vs. MC
Class-level inference
Enzyme-triggered release of unmodified MMAF vs. degradation-dependent release with linker residue
Cleavable linker supports efficient payload release in cathepsin B-expressing models
Clinically validated in brentuximab vedotin (Adcetris®)
cleavable linker cathepsin B intracellular payload release Val-Cit-PAB

MMAF Intrinsic Cytotoxicity Profile Across Cancer Cell Lines

MMAF demonstrates consistent nanomolar-range cytotoxicity across diverse cancer cell lines, establishing the baseline potency for Val-Cit-PAB-MMAF sodium-based ADCs [1]. When conjugated to targeting antibodies via the Val-Cit-PAB linker, ADC potency is substantially enhanced: IC50 values decrease from the ~100-257 nM range for free MMAF to the ng/mL (picomolar) range for the ADC format . This differential reflects the targeted delivery advantage conferred by antibody-mediated internalization and the Val-Cit-PAB linker's efficient intracellular payload release mechanism .

Free MMAF cytotoxicity profile
Cross-study comparable
IC50 105-257 nM across carcinoma and lymphoma lines; ADC-conjugated: ng/mL range
Supports payload benchmarking and targeted delivery enhancement studies
Karpas 299, H3396, 786-O, Caki-1 cell lines
MMAF IC50 auristatin cytotoxicity tubulin polymerization inhibition cancer cell panel

Solubility and Handling Characteristics: Val-Cit-PAB-MMAF Sodium Salt Form

Val-Cit-PAB-MMAF sodium demonstrates DMSO solubility of 50 mg/mL (43.13 mM) requiring ultrasonication for complete dissolution, with storage recommended at 4°C under nitrogen atmosphere [1]. This solubility profile contrasts with the free base form of Val-Cit-PAB-MMAF (molecular weight 1137.41 g/mol, CAS 863971-56-6) which lacks the sodium counterion . The sodium salt form provides enhanced handling characteristics for aqueous-based bioconjugation workflows compared to the free acid/base form, though the requirement for ultrasonication indicates moderate solubility limitations that users must accommodate in their conjugation protocols .

Solubility and handling: sodium salt
Class-level inference
DMSO 50 mg/mL (43.13 mM); ultrasonication required; store 4°C under N₂
Affects practical handling and aqueous compatibility in bioconjugation workflows
Sodium salt increases MW ~22 g/mol vs. free base
ADC linker-payload solubility bioconjugation workflow DMSO solubility sodium salt

Clinical Validation: Val-Cit-PAB Linker Platform in FDA-Approved ADC Brentuximab Vedotin

The Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker platform has been clinically validated through its deployment in brentuximab vedotin (Adcetris®), an FDA-approved ADC targeting CD30 for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma [1]. This ADC utilizes the identical Val-Cit-PAB self-immolative linker system coupled to MMAE payload, demonstrating the clinical translatability of this linker chemistry [2]. The regulatory approval establishes a precedent for the safety and efficacy of the Val-Cit-PAB linker platform in human therapeutic applications, providing a risk-mitigation rationale for selecting this linker chemistry over less clinically validated alternatives [3].

Clinical validation: linker platform
Class-level inference
Val-Cit-PAB deployed in FDA-approved ADC brentuximab vedotin (Adcetris®)
Established safety and pharmacokinetic precedent for this linker chemistry
Regulatory precedent may support development; data to verify for new constructs
clinically validated linker brentuximab vedotin Adcetris FDA-approved ADC

Val-Cit-PAB-MMAF Sodium: Evidence-Based Research and Industrial Application Scenarios


ADC Development for Tumors with Homogeneous High Antigen Expression

Val-Cit-PAB-MMAF sodium is optimally suited for constructing ADCs targeting tumors with uniformly high expression of the target antigen. As demonstrated in the direct head-to-head comparison of ch14.18-MMAF versus ch14.18-MMAE in GD2-positive tumor models, MMAF-based ADCs show superior potency in cells overexpressing the target antigen, while MMAE-based ADCs perform better in low or heterogeneous antigen expression contexts [1]. This scenario is particularly relevant for targets with established homogeneous overexpression in specific cancer subtypes, such as CD30 in Hodgkin lymphoma, BCMA in multiple myeloma (as exploited by belantamab mafodotin/Blenrep® which uses MMAF payload), or HER2 in certain breast cancers. Users should prioritize Val-Cit-PAB-MMAF sodium when target antigen expression is confirmed to be uniformly high across the tumor cell population, as this configuration maximizes the therapeutic index by concentrating cytotoxic effect on antigen-dense target cells while minimizing bystander-mediated damage to adjacent normal tissue [2].

Formulation Development with Enhanced Aggregation Screening Requirements

When developing ADC formulations using Val-Cit-PAB-MMAF sodium, users must implement more rigorous aggregation screening protocols compared to vcMMAE-based conjugates. Direct comparative stability data demonstrate that vcMMAF-ADCs exhibit higher aggregation propensity under both shaking stress and thermal storage conditions (40°C for 2 weeks) compared to vcMMAE-ADCs [1]. This differential aggregation behavior necessitates expanded excipient screening, potentially including additional surfactants, stabilizers, or buffering agents to mitigate aggregation during manufacturing and long-term storage. Users should anticipate longer formulation development timelines and incorporate early-stage aggregation propensity assessment into their developability workflow. This scenario applies specifically to biopharmaceutical development teams advancing Val-Cit-PAB-MMAF sodium-based ADCs toward IND-enabling studies and clinical manufacturing, where stability and aggregation specifications are critical quality attributes [2].

Bioconjugation Workflow Requiring Cathepsin B-Cleavable Linker with Self-Immolative Spacer

Val-Cit-PAB-MMAF sodium is indicated for ADC constructs where lysosomal cathepsin B-mediated cleavage with self-immolative payload release is the preferred mechanism of action. The Val-Cit-PAB linker system provides specific enzymatic cleavage by cathepsin B followed by spontaneous 1,6-elimination of the PAB spacer, releasing unmodified MMAF in its fully active form within the target cell lysosome [1]. This contrasts with non-cleavable linkers that release payloads with attached linker residues (e.g., cys-mcMMAF) which may exhibit altered potency or intracellular trafficking [2]. This scenario is particularly applicable when the target antigen undergoes efficient lysosomal trafficking and the target cell expresses robust cathepsin B activity. Users developing ADCs for hematologic malignancies or solid tumors with validated cathepsin B expression should prioritize cleavable linker constructs. The clinical validation of the Val-Cit-PAB platform in brentuximab vedotin provides additional confidence for this mechanism-based selection [3].

In Vitro ADC Potency Screening and Payload Benchmarking Studies

Val-Cit-PAB-MMAF sodium serves as a benchmark payload-linker construct for comparative ADC potency studies in vitro. The free MMAF payload demonstrates consistent nanomolar IC50 values across diverse cancer cell lines (Karpas 299: 119 nM; H3396: 105 nM; 786-O: 257 nM; Caki-1: 200 nM), establishing a reproducible baseline for assessing targeted delivery enhancement [1]. When conjugated to targeting antibodies, potency improves by approximately 100-1000 fold into the ng/mL (picomolar) range, as demonstrated with the 1F6 mAb conjugate (786-O: 10 ng/mL; Caki-1: 8 ng/mL; L428: 123 ng/mL) [2]. Users can leverage these established potency benchmarks to evaluate novel antibody constructs, conjugation chemistries, or linker variations against a well-characterized reference standard. This scenario is particularly valuable for academic and industrial research groups conducting SAR (structure-activity relationship) studies across auristatin-based ADC platforms or validating new antibody candidates for ADC development [3].

Application
Selection Property
Validation Focus
ADC development for uniform high-antigen tumors
Payload-antigen density matching
Cell-killing endpoint in high vs. low antigen models
Formulation screening and stability assessment
Aggregation propensity profile
Excipient screening under thermal and shaking stress
Cathepsin B-dependent intracellular delivery
Self-immolative linker cleavage
Payload release kinetics and lysosomal trafficking
In vitro potency benchmarking and SAR studies
Baseline cytotoxicity reference
IC50 comparison across cell-line panels

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